molecular formula C6H5BrClNS B1378408 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine CAS No. 1289214-24-9

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine

Cat. No.: B1378408
CAS No.: 1289214-24-9
M. Wt: 238.53 g/mol
InChI Key: UTETYEXLILUPRI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and a methylsulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine typically involves the halogenation of a pyridine derivative followed by the introduction of a methylsulfanyl group. One common method is the bromination and chlorination of 2-(methylsulfanyl)pyridine under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as bromine and thionyl chloride, in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methylsulfanyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with a methylsulfanyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

3-bromo-5-chloro-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNS/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTETYEXLILUPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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